molecular formula C11H14ClNO4 B12765593 2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl- CAS No. 34627-65-1

2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-

Cat. No.: B12765593
CAS No.: 34627-65-1
M. Wt: 259.68 g/mol
InChI Key: LYKHJFQWCWRWGB-FUZJYRNYSA-N
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Description

“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in antiviral and anticancer therapies. This compound is structurally related to thymidine, a natural nucleoside found in DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a pentofuranosyl derivative.

    Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base to form the nucleoside.

    Chlorination: The hydroxyl groups on the sugar moiety are selectively chlorinated to introduce the chlorine atom at the 3-position.

    Methylation: The methyl group is introduced at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the sugar moiety.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the sugar moiety.

    Reduction Products: Reduced derivatives of the pyrimidine ring or sugar moiety.

    Substitution Products: Nucleoside analogs with different substituents at the 3-position.

Scientific Research Applications

Chemistry

    Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.

    Study of Reaction Mechanisms: Used in research to study the mechanisms of nucleoside analog reactions.

Biology

    Antiviral Research: Investigated for its potential antiviral properties against various viruses.

    DNA Synthesis Studies: Used in studies of DNA synthesis and repair mechanisms.

Medicine

    Anticancer Therapy: Explored for its potential use in anticancer therapies.

    Antiviral Therapy: Investigated for its potential use in antiviral therapies.

Industry

    Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or mutations, inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.

    2’,3’-Dideoxyinosine: Used in the treatment of HIV.

    5-Fluorouracil: A pyrimidine analog used in cancer therapy.

Uniqueness

“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is unique due to its specific structure, which includes a chlorine atom at the 3-position and a methyl group at the 5-position. These modifications can influence its biological activity and specificity.

Properties

CAS No.

34627-65-1

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

3-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione

InChI

InChI=1S/C11H14ClNO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7-,8-,9-/m1/s1

InChI Key

LYKHJFQWCWRWGB-FUZJYRNYSA-N

Isomeric SMILES

CC1=CC(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl

Canonical SMILES

CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)Cl

Origin of Product

United States

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